molecular formula C47H68N16O11S2 B10848078 d[Arg4]AVP

d[Arg4]AVP

Cat. No.: B10848078
M. Wt: 1097.3 g/mol
InChI Key: NZPQDNABVFGPNI-POFDKVPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of D[Arg4]AVP involves the deamination of the first amino acid (cysteine) and the substitution of the eighth amino acid (L-arginine) with D-arginine. This process typically requires the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Chemical Reactions Analysis

D[Arg4]AVP undergoes various chemical reactions, including:

Scientific Research Applications

D[Arg4]AVP has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

    Biology: Researchers use this compound to investigate the physiological roles of vasopressin and its analogs in various biological processes, such as water balance and blood pressure regulation.

    Medicine: this compound is used in clinical studies to evaluate its potential therapeutic effects in conditions like diabetes insipidus and bleeding disorders.

    Industry: The compound is used in the development of diagnostic assays and therapeutic formulations

Mechanism of Action

D[Arg4]AVP exerts its effects by binding to vasopressin receptors (V1, V2, and V3) located on the surface of target cells. Upon binding to the V2 receptors in the kidneys, it activates the adenylyl cyclase-cAMP pathway, leading to the insertion of aquaporin-2 water channels into the apical membrane of the collecting ducts. This increases water reabsorption and reduces urine output. Additionally, this compound can stimulate the release of von Willebrand factor and factor VIII from endothelial cells, which helps in reducing bleeding time .

Properties

Molecular Formula

C47H68N16O11S2

Molecular Weight

1097.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C47H68N16O11S2/c48-36(65)23-33-43(72)62-34(45(74)63-19-6-11-35(63)44(73)59-29(9-4-17-54-46(50)51)39(68)56-24-37(49)66)25-76-75-20-16-38(67)57-31(22-27-12-14-28(64)15-13-27)41(70)60-32(21-26-7-2-1-3-8-26)42(71)58-30(40(69)61-33)10-5-18-55-47(52)53/h1-3,7-8,12-15,29-35,64H,4-6,9-11,16-25H2,(H2,48,65)(H2,49,66)(H,56,68)(H,57,67)(H,58,71)(H,59,73)(H,60,70)(H,61,69)(H,62,72)(H4,50,51,54)(H4,52,53,55)/t29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

NZPQDNABVFGPNI-POFDKVPJSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCCN=C(N)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCCN=C(N)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Origin of Product

United States

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